3-Bromoadamantan-1-amine;hydrobromide

Description

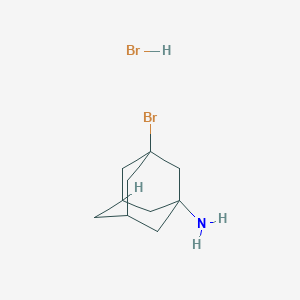

3-Bromoadamantan-1-amine hydrobromide is a brominated adamantane derivative characterized by a rigid adamantane cage structure substituted with a bromine atom and an amine group, forming a hydrobromide salt. Adamantane derivatives are valued for their stability and lipophilicity, which enhance bioavailability and blood-brain barrier penetration, making them candidates for central nervous system (CNS)-targeted therapies .

Properties

IUPAC Name |

3-bromoadamantan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN.BrH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFXLPNFRNVUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-54-0 | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, 3-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Bromination Using Liquid Bromine and AlCl₃

The foundational method involves brominating adamantanecarboxylic acid with liquid bromine under anhydrous AlCl₃ catalysis.

Catalytic Bromination with Mo(CO)₆

RU2428408C2 discloses a method using bromotrichloromethane (BrCCl₃) and molybdenum hexacarbonyl [Mo(CO)₆].

Green Bromination with Dibromohydantoin

CN110304986B introduces 1,3-dibromo-5,5-dimethylhydantoin as a sustainable brominating agent.

Ritter Reaction Approaches for Amine Intermediate

Formamide-Mediated Ritter Reaction

A two-step, one-pot synthesis from 1-bromoadamantane (3) employs formamide and H₂SO₄.

Acetylamide-Based Synthesis

Phan et al. (IJPSR, 2021) report a two-step route using acetylamide:

-

Step 1 :

-

Step 2 :

Hydrobromide Salt Formation

Direct Hydrobromic Acid Treatment

CN101747212B details the conversion of 3-bromo-1-tert-butoxycarbonylamidated adamantane:

Nitration-Hydroxylation Route

CN104761456A/B utilizes amantadine hydrochloride as a precursor:

-

Step 1 : Nitration with mixed acid (H₂SO₄/HNO₃) at 10–30°C.

-

Step 2 : Hydroxylation with NaOH (pH 13) and solvent extraction.

Comparative Analysis of Methodologies

Table 1: Bromination Methods Comparison

Chemical Reactions Analysis

Types of Reactions

3-Bromoadamantan-1-amine;hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding adamantane derivatives with different functional groups. Reduction reactions can also be performed to modify the amine group.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various adamantylamine derivatives, while oxidation can produce adamantanone derivatives.

Scientific Research Applications

3-Bromoadamantan-1-amine;hydrobromide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents. The rigid structure of adamantane derivatives enhances the binding affinity and specificity of these compounds to their biological targets.

Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and unique structural properties.

Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level. The compound’s ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of 3-Bromoadamantan-1-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a stable scaffold that can enhance the binding affinity and selectivity of the compound. The bromine and amine groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, to modulate the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological activity of hydrobromide salts is influenced by functional groups and molecular symmetry:

- Galantamine Hydrobromide (C₁₇H₂₁NO₃·HBr): Contains an enolic hydroxyl (-OH) group and a tertiary amine, which are critical for its antioxidant properties and acetylcholinesterase (AChE) inhibition. The hydrobromide salt enhances solubility and stability .

- 3-Bromopropylamine Hydrobromide (C₃H₉Br₂N): A simpler alkylamine hydrobromide used in organic synthesis. Its lack of complex cyclic structures limits its pharmacological relevance compared to adamantane derivatives .

- Dopamine Agonists (e.g., SKF-82958 Hydrobromide) : These compounds, such as (+)-6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, feature aromatic and heterocyclic moieties that confer receptor selectivity (D1/D2). Their hydrobromide salts improve pharmacokinetic profiles .

Pharmacological Activity

- Antioxidant Effects: Galantamine hydrobromide scavenges reactive oxygen species (ROS) due to its enolic -OH group and quaternary nitrogen, whereas 3-Bromoadamantan-1-amine hydrobromide’s adamantane backbone may confer ROS scavenging via radical stabilization, though direct evidence is lacking .

- Receptor Targeting : Dopamine agonists like SKF-82958 hydrobromide show high D1 receptor efficacy, whereas adamantane derivatives may interact with NMDA or σ receptors due to their rigid structures .

Data Tables

Table 1. Structural and Pharmacological Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity | Therapeutic Use |

|---|---|---|---|---|---|

| 3-Bromoadamantan-1-amine Hydrobromide | C₁₀H₁₅Br₂N | 316.05 | Bromine, amine | Potential CNS modulation | Under investigation |

| Galantamine Hydrobromide | C₁₇H₂₁NO₃·HBr | 368.27 | Enolic -OH, tertiary amine | Antioxidant, AChE inhibitor | Alzheimer’s disease |

| 3-Bromopropylamine Hydrobromide | C₃H₉Br₂N | 219.93 | Bromine, primary amine | Organic synthesis | N/A |

| SKF-82958 Hydrobromide | C₁₉H₂₀ClNO₂·HBr | 418.74 | Allyl, benzazepine | D1 receptor agonist | Parkinson’s disease (model) |

Key Research Findings

Antioxidant Mechanisms: Hydrobromide salts with enolic -OH (e.g., galantamine) exhibit ROS scavenging, while adamantane derivatives may leverage bromine’s electronegativity for similar effects .

Receptor Selectivity : Rigid adamantane structures may enhance receptor binding affinity compared to flexible alkylamines, though dopamine agonists with hydrobromide salts show superior D1/D2 receptor potency .

Synthetic Feasibility : Adamantane derivatives require multi-step bromination and amination, whereas simpler hydrobromides (e.g., 3-bromopropylamine) are synthesized via direct alkylation .

Biological Activity

3-Bromoadamantan-1-amine; hydrobromide (CAS Number: 24566-81-2) is a brominated derivative of adamantane, a compound known for its unique cage-like structure and potential biological activities. This article delves into the biological activity of 3-Bromoadamantan-1-amine; hydrobromide, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

3-Bromoadamantan-1-amine; hydrobromide is characterized by the following chemical properties:

- Molecular Formula : C10H16Br2N

- Molecular Weight : 288.06 g/mol

- Melting Point : Data not extensively available in literature.

Biological Activity Overview

The biological activity of 3-Bromoadamantan-1-amine; hydrobromide has been investigated primarily in the context of its antiviral properties, particularly against viruses such as influenza and other respiratory pathogens. The compound's adamantane structure is known to enhance its interaction with viral proteins.

Antiviral Activity

Research indicates that adamantane derivatives exhibit significant antiviral activity. For instance, studies have shown that compounds similar to 3-Bromoadamantan-1-amine can inhibit the M2 ion channel of the influenza A virus, which is crucial for viral replication and uncoating. The specific mechanisms include:

- Inhibition of Viral Uncoating : By blocking the M2 protein, these compounds prevent the release of viral RNA into host cells.

- Alteration of Membrane Properties : The presence of bromine enhances membrane interaction, potentially leading to increased efficacy against viral membranes.

Study 1: Antiviral Efficacy

A study published in Virology examined various adamantane derivatives for their efficacy against influenza A viruses. The results indicated that 3-Bromoadamantan-1-amine showed a 50% inhibitory concentration (IC50) comparable to established antiviral agents like amantadine, demonstrating its potential as an antiviral agent .

Study 2: Mechanistic Insights

Another study explored the mechanistic pathways through which adamantane derivatives exert their antiviral effects. Using molecular docking simulations, researchers found that 3-Bromoadamantan-1-amine binds effectively to the M2 channel, stabilizing it in an inactive conformation .

Pharmacokinetics

The pharmacokinetic profile of 3-Bromoadamantan-1-amine; hydrobromide has not been extensively characterized in human studies. However, preliminary data suggest:

- Absorption : Likely moderate due to its lipophilic nature.

- Distribution : Potentially high volume distribution owing to its ability to cross cellular membranes.

Q & A

Q. What are the recommended synthetic routes for 3-Bromoadamantan-1-amine hydrobromide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of adamantane derivatives often involves bromination of the adamantane core followed by functionalization. For example, electrochemical Hofmann rearrangement mediated by NaBr has been used to synthesize adamantan-1-amine derivatives with yields up to 89% . To optimize bromination, consider using regioselective brominating agents (e.g., N-bromosuccinimide) under controlled temperature (0–25°C) and inert atmospheres. Purification via recrystallization from ethanol or acetonitrile is recommended for hydrobromide salts to enhance purity .

Q. Table 1: Example Bromination Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide | DCM | 0–25 | 75–89 | |

| Br₂ | CCl₄ | 40 | 60–70 |

Q. What analytical techniques are most effective for characterizing 3-Bromoadamantan-1-amine hydrobromide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the adamantane core and bromine/amine substitution patterns. For example, adamantane derivatives exhibit distinct triplet splitting patterns in ¹H NMR due to the rigid cage structure . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Differential Scanning Calorimetry (DSC) determines melting points and polymorphic stability, especially for hydrobromide salts .

Q. How does the hydrobromide salt form influence solubility and stability in experimental applications?

- Methodological Answer : Hydrobromide salts enhance aqueous solubility compared to free bases, making them suitable for biological assays. For instance, hydrobromide salts of structurally similar amines show solubility >50 mg/mL in water at 25°C . Stability tests under varying pH (2–9) and temperature (4–40°C) are recommended to assess degradation kinetics. Use lyophilization for long-term storage to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on melting points or reactivity of adamantane bromoderivatives be resolved?

- Methodological Answer : Discrepancies in reported melting points (e.g., 109–110°C for adamantan-1-amine vs. 147–148°C for 3-Bromoadamantane-1-carboxylic acid) often arise from polymorphic forms or impurities . Use DSC to identify polymorphs and HPLC (C18 column, acetonitrile/water gradient) to quantify purity. For reactivity conflicts, conduct kinetic studies under standardized conditions (e.g., solvent polarity, catalyst loading) .

Q. What mechanistic insights exist into the role of bromine in modulating biological activity or chemical reactivity?

- Methodological Answer : Bromine’s electron-withdrawing effect increases electrophilicity at adjacent carbons, facilitating nucleophilic substitution (e.g., in cross-coupling reactions). In biological systems, bromine enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted compounds . Computational modeling (DFT or MD simulations) can predict binding affinities to molecular targets like ion channels .

Q. What strategies are effective for resolving protonation site ambiguities in hydrobromide salts?

- Methodological Answer : X-ray crystallography is the gold standard for identifying protonation sites. For example, hydrobromide salts of N-heteroaryl amines preferentially protonate at the most basic nitrogen, as confirmed by CSD database analyses . Alternative methods include solid-state NMR or pH-dependent UV-Vis spectroscopy to track protonation shifts .

Data Contradiction Analysis

Q. How should researchers address variability in reported biological activities of adamantane derivatives?

- Methodological Answer : Variability may stem from differences in assay conditions (e.g., cell lines, incubation times) or salt form stability. Standardize assays using reference compounds (e.g., memantine hydrobromide for neuroactivity studies) and validate results across multiple models (in vitro, ex vivo, in vivo). For example, ALPHA-1062, a galantamine hydrobromide analog, showed bracketed Cₘₐₓ values between immediate-release and extended-release formulations in Alzheimer’s models .

Table 2: Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.